molecular formula C16H19NO3 B1399982 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1496936-09-4

3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B1399982
CAS No.: 1496936-09-4
M. Wt: 273.33 g/mol
InChI Key: NHVVJDDAZPAJKV-UHFFFAOYSA-N
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Description

3,4-Dihydroquinolin-1(2H)-one is a bioactive natural scaffold used for plant disease management . It has been synthesized into various derivatives for research purposes .


Synthesis Analysis

These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a method used in organic chemistry to form 3,4-dihydroquinolin-1(2H)-one derivatives .


Molecular Structure Analysis

The molecular structure of these derivatives is complex and involves a 3,4-dihydroquinolin-1(2H)-one scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and involve the Castagnoli–Cushman reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are complex and specific to each derivative .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Williamson and Ward (2005) demonstrated the synthesis of 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, which relate closely to the chemical structure of interest. They explored various reactions, including chlorination, epoxidation, and oxymercuration, to derive multiple chemical derivatives, highlighting the compound's reactivity and potential for chemical modifications Williamson & Ward, 2005.

Synthetic Methodology Development

  • Dengiz and Balcı (2013) reported on a new method for the preparation of 3,4-dihydroquinolin-2(2H)-one. This study showcases the advancement in synthetic methodologies for compounds structurally similar to 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid Dengiz & Balcı, 2013.

Biological Activity and Pharmacological Potential

  • Ukrainets et al. (2013) explored the analgesic and diuretic properties of compounds similar in structure, providing insights into potential pharmacological applications of these compounds Ukrainets et al., 2013.

Advanced Synthesis Techniques

  • Jin et al. (2018) developed an efficient, palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition process for synthesizing 3,4-dihydroquinolin-2-ones. This study indicates the evolving synthesis techniques relevant to compounds like this compound Jin et al., 2018.

Antimicrobial Activity

  • Hassanin and Ibrahim (2012) investigated the antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones, which could suggest similar bioactive properties in structurally related compounds Hassanin & Ibrahim, 2012.

Mechanism of Action

Target of Action

It’s worth noting that similar 3,4-dihydroquinolin-1(2h)-one derivatives have shown significant antioomycete activity against the phytopathogen pythium recalcitrans . Therefore, it’s plausible that this compound may also target similar biological systems.

Mode of Action

recalcitrans . This disruption could interfere with the normal functioning of the pathogen, leading to its inhibition or death.

Result of Action

The result of the compound’s action is likely to be the inhibition or death of the targeted pathogen, given its suggested antioomycete activity . This could potentially lead to the management or prevention of diseases caused by such pathogens.

Action Environment

This information could be crucial for the design and development of more potent derivatives of this compound for potential applications in disease management .

Future Directions

The results of the studies on these derivatives could help to better understand their mode of action and provide crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives .

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2)12(13(16)15(19)20)14(18)17-9-5-7-10-6-3-4-8-11(10)17/h3-4,6,8,12-13H,5,7,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVVJDDAZPAJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCCC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid

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